N-(4-methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide
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Overview
Description
N-(4-methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 4-methylbenzyl group, a 4-methylpiperidin-1-yl group, and a pyrimidin-4-yl thioacetamide moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the 4-methylbenzyl group: This can be achieved through Friedel-Crafts alkylation using toluene and a suitable alkylating agent.
Synthesis of the 4-methylpiperidin-1-yl group: This step involves the cyclization of appropriate amines under acidic conditions.
Construction of the pyrimidin-4-yl thioacetamide moiety: This is usually done through a series of nucleophilic substitution reactions, where a pyrimidine derivative is reacted with thioacetamide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents such as lithium aluminum hydride can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the benzyl and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(4-methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological macromolecules are studied to understand its potential as a biochemical probe.
Medicine: Research is conducted to explore its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may offer advantages.
Industry: It is investigated for its potential use in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which N-(4-methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylbenzyl)-2-((6-(4-methylpiperidin-1-yl)pyrimidin-4-yl)thio)acetamide: shares structural similarities with other thioacetamide derivatives and pyrimidine-based compounds.
This compound: can be compared to compounds like this compound and this compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-[6-(4-methylpiperidin-1-yl)pyrimidin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4OS/c1-15-3-5-17(6-4-15)12-21-19(25)13-26-20-11-18(22-14-23-20)24-9-7-16(2)8-10-24/h3-6,11,14,16H,7-10,12-13H2,1-2H3,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFRCBYARDQDTLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=CC(=NC=N2)SCC(=O)NCC3=CC=C(C=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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